molecular formula C14H24N4O4S2 B6785625 N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide

Cat. No.: B6785625
M. Wt: 376.5 g/mol
InChI Key: QCBOQBUTAHESBA-GFCCVEGCSA-N
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Description

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and sulfonamide groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4S2/c1-11(2)18-10-14(8-15-18)23(19,20)16-12-4-3-7-17(9-12)24(21,22)13-5-6-13/h8,10-13,16H,3-7,9H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBOQBUTAHESBA-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)S(=O)(=O)NC2CCCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=C(C=N1)S(=O)(=O)N[C@@H]2CCCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by the introduction of the sulfonamide groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Sulfonation: Introduction of sulfonyl groups using sulfonating agents like sulfonyl chlorides.

    Coupling Reactions: Formation of the pyrazole ring and subsequent coupling with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.

Scientific Research Applications

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as a building block in drug development.

Mechanism of Action

The mechanism of action of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its various substituted derivatives.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1H-pyrazole and its substituted derivatives.

Uniqueness

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide is unique due to the combination of its structural features, including the cyclopropylsulfonyl group, the piperidine ring, and the pyrazole ring. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

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